molecular formula C13H19FOS B8078652 1-(4-Ethylsulfanylbutoxy)-4-fluoro-2-methylbenzene

1-(4-Ethylsulfanylbutoxy)-4-fluoro-2-methylbenzene

Cat. No.: B8078652
M. Wt: 242.35 g/mol
InChI Key: KEHFWFAKIFVVOC-UHFFFAOYSA-N
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Description

The compound identified as “1-(4-Ethylsulfanylbutoxy)-4-fluoro-2-methylbenzene” is a chemical entity listed in the PubChem database. This compound is utilized in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 1-(4-Ethylsulfanylbutoxy)-4-fluoro-2-methylbenzene would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylsulfanylbutoxy)-4-fluoro-2-methylbenzene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted products depending on the nature of the substituent introduced.

Scientific Research Applications

1-(4-Ethylsulfanylbutoxy)-4-fluoro-2-methylbenzene has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethylsulfanylbutoxy)-4-fluoro-2-methylbenzene involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. Generally, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(4-Ethylsulfanylbutoxy)-4-fluoro-2-methylbenzene include other chemical entities with comparable structures and reactivity. Examples include:

    CID 2244: Known for its use in various chemical reactions.

    CID 5161: Utilized in biochemical studies.

    CID 3715: Employed in organic synthesis.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure and reactivity, which may offer distinct advantages in certain applications compared to similar compounds. Its unique properties make it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

1-(4-ethylsulfanylbutoxy)-4-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FOS/c1-3-16-9-5-4-8-15-13-7-6-12(14)10-11(13)2/h6-7,10H,3-5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHFWFAKIFVVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCCCOC1=C(C=C(C=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSCCCCOC1=C(C=C(C=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.